1-(4-Ethylphenyl)adamantane
Description
1-(4-Ethylphenyl)adamantane is a polycyclic hydrocarbon derivative featuring an adamantane core substituted at the 1-position with a 4-ethylphenyl group. Adamantane derivatives are renowned for their rigid, diamondoid structure, which confers unique physicochemical properties, including high thermal stability and lipophilicity.
Properties
CAS No. |
51812-97-6 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)adamantane |
InChI |
InChI=1S/C18H24/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h3-6,14-16H,2,7-12H2,1H3 |
InChI Key |
NBKDLEUUBMSFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)adamantane typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Chemical Reactions Analysis
1-(4-Ethylphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-ethylbenzoic acid as a major product.
Scientific Research Applications
1-(4-Ethylphenyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of adamantane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)adamantane involves its interaction with specific molecular targets. The rigid cage structure of adamantane allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, adamantane derivatives are known to inhibit the M2 proton channel of the influenza A virus, preventing viral replication .
Comparison with Similar Compounds
Aromatic Substituent Effects
The nature of the aromatic substituent significantly influences bioactivity and physicochemical properties:
- 1-(p-Nitrophenyl)adamantane : The electron-withdrawing nitro group enhances reactivity but may reduce metabolic stability. This compound has a melting point of 129–130°C and a density of 1.224 g/cm³ .
- N-(4-Ethoxyphenyl)-1-adamantanecarboxamide : The ethoxy group increases lipophilicity (logP ≈ 4.5–5.25), complying with Lipinski’s rule for oral bioavailability .
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent | logP | Molecular Weight | Key Property |
|---|---|---|---|---|
| 1-(4-Ethylphenyl)adamantane* | 4-Ethylphenyl | ~5.0† | 257.33‡ | High lipophilicity |
| 1-(p-Nitrophenyl)adamantane | p-Nitrophenyl | N/A | 257.33 | Reactivity for synthesis |
| N-(4-Ethoxyphenyl)-adamantanecarboxamide | 4-Ethoxyphenyl | 4.64 | 299.41 | Enhanced bioavailability |
†Estimated based on ; ‡Calculated from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
